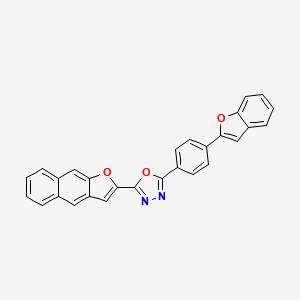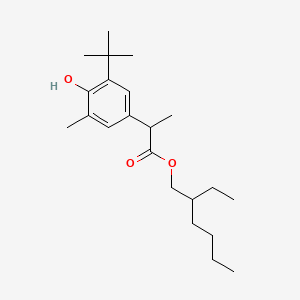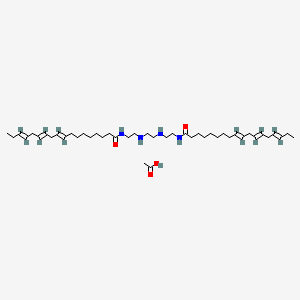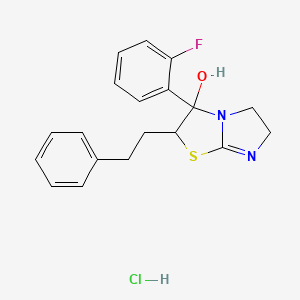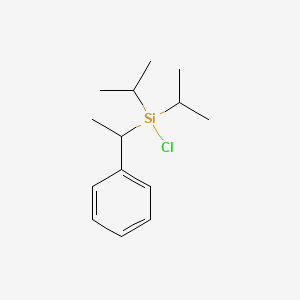
Silane, chlorobis(1-methylethyl)(1-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, chlorobis(1-methylethyl)(1-phenylethyl)-: is an organosilicon compound with the molecular formula C14H23ClSi. This compound is characterized by the presence of a silicon atom bonded to a chlorine atom, two isopropyl groups (1-methylethyl), and a phenylethyl group. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, chlorobis(1-methylethyl)(1-phenylethyl)- typically involves the reaction of chlorosilane with isopropyl and phenylethyl groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include toluene and hexane. The reaction temperature is maintained at a moderate level to ensure the complete formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Silane, chlorobis(1-methylethyl)(1-phenylethyl)- is scaled up using large reactors and automated systems to ensure consistency and purity. The process involves the continuous feeding of reactants and the removal of by-products to achieve high yields. Quality control measures are implemented to monitor the purity and composition of the final product.
化学反应分析
Types of Reactions: Silane, chlorobis(1-methylethyl)(1-phenylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and organometallic compounds. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of new organosilicon compounds with different functional groups.
Oxidation Reactions: Formation of silanols or siloxanes.
Reduction Reactions: Formation of silanes with different substituents.
科学研究应用
Chemistry: Silane, chlorobis(1-methylethyl)(1-phenylethyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology: In biological research, this compound is used to modify surfaces and create biocompatible coatings. It is also investigated for its potential use in drug delivery systems.
Industry: In the industrial sector, Silane, chlorobis(1-methylethyl)(1-phenylethyl)- is used in the production of specialty chemicals, adhesives, and sealants. It is also utilized in the manufacturing of electronic components and coatings.
作用机制
The mechanism of action of Silane, chlorobis(1-methylethyl)(1-phenylethyl)- involves its ability to form strong bonds with various substrates. The silicon atom can interact with different functional groups, leading to the formation of stable compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
相似化合物的比较
- Silane, chlorobis(1-methylethyl)phenyl-
- Silane, chlorobis(1-methylethyl)ethyl-
- Silane, chlorobis(1-methylethyl)propyl-
Comparison: Silane, chlorobis(1-methylethyl)(1-phenylethyl)- is unique due to the presence of both isopropyl and phenylethyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. The phenylethyl group provides additional steric hindrance and electronic effects, which can influence the compound’s reactivity and interactions with other molecules.
属性
CAS 编号 |
175449-28-2 |
|---|---|
分子式 |
C14H23ClSi |
分子量 |
254.87 g/mol |
IUPAC 名称 |
chloro-(1-phenylethyl)-di(propan-2-yl)silane |
InChI |
InChI=1S/C14H23ClSi/c1-11(2)16(15,12(3)4)13(5)14-9-7-6-8-10-14/h6-13H,1-5H3 |
InChI 键 |
HNFIFJIEVLGTJX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C1=CC=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


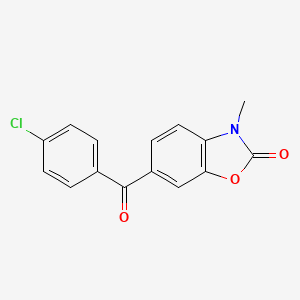

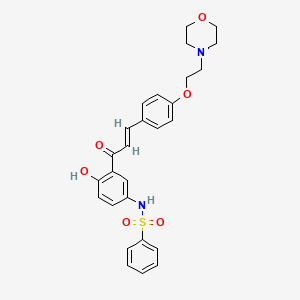
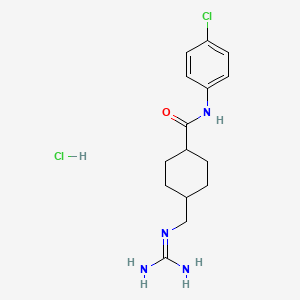
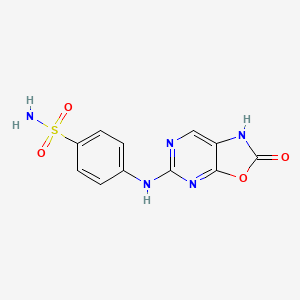
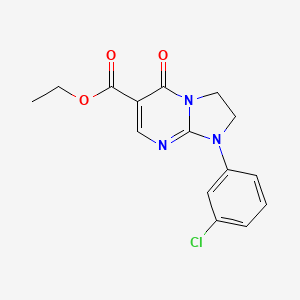
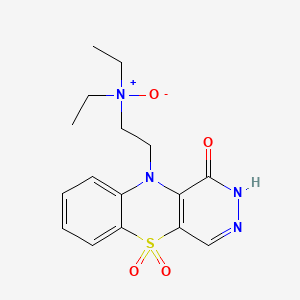

![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12696929.png)
